molecular formula C10H7BrClN3O B1339546 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone CAS No. 936901-73-4

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Cat. No. B1339546
CAS RN: 936901-73-4
M. Wt: 300.54 g/mol
InChI Key: SPFGLRKIXCHBPT-UHFFFAOYSA-N
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Description

“3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone” is a chemical compound with the molecular formula C10H7BrClN3O . It has a molecular weight of 300.53900 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutanone ring attached to an imidazo[1,5-A]pyrazine ring, which is further substituted with bromine and chlorine atoms .


Physical And Chemical Properties Analysis

This compound has a density of 2.03±0.1 g/cm3 (20 °C, 760 mmHg) . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .

Scientific Research Applications

Heterocyclic Compound Synthesis

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone appears to be involved in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For instance, the efficient use of 1,2‐dihaloazine synthons, which are key components in the preparation of heterocycle-fused oxazines, has been reported. These synthons, including 4,5-dichloropyridazin-3(2H)-ones and 2,3-dichloropyrazine, are popular in S_NAr-type condensations, showcasing their versatility in chemical synthesis and potential in producing medicinally important compounds (Sapegin et al., 2015).

Synthesis of Novel Derivatives

The compound is also integral in the synthesis of novel derivatives with potential optical properties. For example, novel derivatives like 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazoles have been synthesized, highlighting the importance of the core structure in creating compounds with specific spectral characteristics. The absorption and emission properties of these compounds suggest potential applications in fields like material science and photonics (Ge et al., 2014).

Antimicrobial Activity

Another significant application is in the design and synthesis of compounds with antibacterial activity. Novel derivatives have been synthesized and evaluated for their antibacterial properties, underscoring the role of such compounds in developing new antibiotics or antimicrobial agents (Prasad, 2021).

properties

IUPAC Name

3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O/c11-8-7-9(12)13-1-2-15(7)10(14-8)5-3-6(16)4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGLRKIXCHBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NC(=C3N2C=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189845
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936901-73-4
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936901-73-4
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Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
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Synthesis routes and methods

Procedure details

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (47.7 g, 215 mmol) was dissolved in DMF (200 mL) under an atmosphere of nitrogen and cooled to −4° C. N-Bromosuccinimide (40.3 g, 226 mmol) was dissolved in DMF (140 mL) and slowly added to the reaction mixture. After 5 min, water (400 mL) was added and the resulting solid isolated by filtration and washed with solid with water to give the title compound. 1H NMR (DMSO-d6, 400 MHz): δ 3.45-3.53 (m, 2H), 3.58-3.67 (m, 2H), 4.08-4.16 (m, 1H), 7.45 (d, 1H, J=5.2 Hz) and 8.30 (d, 1H, J=4.8 Hz).
Quantity
47.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

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